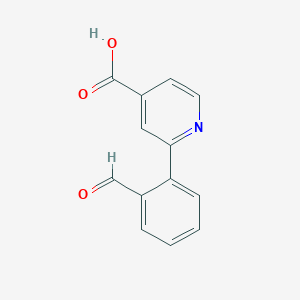

2-(2-Formylphenyl)isonicotinic acid

Description

Historical Perspectives on Isonicotinic Acid Derivatives in Organic and Coordination Chemistry

Isonicotinic acid, or pyridine-4-carboxylic acid, and its derivatives have a rich history in both medicinal and coordination chemistry. One of the most notable derivatives is isonicotinic acid hydrazide, commonly known as isoniazid (B1672263), which was discovered to be a potent anti-tuberculosis agent in the mid-20th century and remains a cornerstone of tuberculosis treatment. researchgate.netect-journal.kz This discovery spurred extensive research into the synthesis and biological activities of a wide array of isonicotinic acid derivatives. researchgate.netnih.gov

In the realm of coordination chemistry, isonicotinic acid is recognized as an excellent ligand. libretexts.org Its pyridine (B92270) nitrogen atom and the carboxylic acid group provide a versatile N,O-donor set that can bind to metal ions, forming stable coordination complexes. libretexts.orgresearchgate.netlumenlearning.com This capability has been exploited to construct a vast range of supramolecular structures, including one-, two-, and three-dimensional coordination polymers and metal-organic frameworks (MOFs). researchgate.net Researchers have systematically studied how factors like pH and the choice of metal ion can influence the final structure of these assemblies, leading to materials with tailored properties such as porosity, photoluminescence, and catalytic activity. researchgate.net Early synthetic methods for isonicotinic acid involved the oxidation of related pyridine compounds, a process that has been refined over the years. capes.gov.br

Strategic Importance of Formylphenyl Moieties in Advanced Synthetic Methodologies

The formyl group (–CHO), an aldehyde functionality attached to a phenyl ring, is of fundamental importance in modern organic synthesis. britannica.comucla.edu It serves as a versatile chemical handle for constructing complex organic molecules through a variety of chemical reactions. The aldehyde can be easily converted into other functional groups through oxidation (to a carboxylic acid), reduction (to an alcohol), or a range of carbon-carbon bond-forming reactions such as the Wittig, Grignard, or aldol (B89426) reactions. ontosight.ai

Particularly strategic are ortho-substituted formylphenyl compounds, such as 2-formylphenylboronic acid. ontosight.airesearchgate.net These molecules are key building blocks in Suzuki-Miyaura cross-coupling reactions, a powerful method for creating biaryl compounds, which are common motifs in pharmaceuticals and advanced materials. ontosight.ai The formyl group's reactivity allows for post-synthetic modification, where a larger molecular assembly is first constructed and the aldehyde is then used to introduce additional functionality. A common application is in the formation of Schiff bases through condensation with primary amines, a reaction that is often reversible and can be used to create dynamic chemical systems. The proximity of the formyl group to the point of connection on the phenyl ring can also lead to unique intramolecular interactions and the formation of cyclic structures. researchgate.net

Rationale for the Academic Investigation of 2-(2-Formylphenyl)isonicotinic Acid

The academic interest in this compound stems directly from its nature as a bifunctional, "designer" ligand. The molecule combines the proven metal-binding capability of isonicotinic acid with the versatile reactivity of the formylphenyl moiety. This combination makes it an ideal building block for hierarchical and multifunctional supramolecular systems.

The primary rationale for its investigation can be summarized as follows:

Programmable Assembly: The isonicotinic acid portion can act as the primary coordination site, binding to a metal center to form a predictable initial structure, such as a discrete complex or a coordination polymer.

Post-Synthetic Modification: The pendant 2-formyl group remains available for subsequent chemical reactions. This allows for the "decoration" of the pre-formed metal-organic assembly with other molecules, for example, by forming imines (Schiff bases), which can introduce new functions like luminescence, sensory capabilities, or catalytic activity.

Modulation of Properties: The introduction of different substituents via the formyl group can systematically tune the electronic and steric properties of the resulting coordination complex, allowing for fine control over its physical and chemical behavior.

Creation of Complex Architectures: The ortho position of the formyl group can be used to create specific chelation environments or to direct the assembly of intricate, multi-component structures through secondary interactions.

In essence, this compound is a versatile tool for chemists aiming to build complex, functional materials from the ground up, bridging the gap between molecular synthesis and materials science.

Overview of Research Paradigms and Methodologies Applied to this compound

The investigation of a compound like this compound follows a well-established paradigm in chemical research, encompassing synthesis, characterization, and property evaluation.

Synthesis: The most probable synthetic route to this molecule involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This would typically involve reacting a protected form of 2-formylphenylboronic acid with a halogenated isonicotinic acid derivative (e.g., 2-chloro- or 2-bromo-isonicotinic acid). ontosight.ainih.gov The protecting group on the aldehyde would be necessary to prevent unwanted side reactions and would be removed in a final step.

Structural and Physicochemical Characterization: Once synthesized, the compound's identity and purity are confirmed using a standard suite of analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | To determine the precise molecular structure and connectivity of atoms. ect-journal.kz | Distinct signals for the protons and carbons of the pyridine and phenyl rings, as well as characteristic peaks for the aldehyde and carboxylic acid groups. |

| FTIR Spectroscopy | To identify the functional groups present in the molecule. nih.gov | Characteristic stretching vibrations for O-H (acid), C=O (acid and aldehyde), and C=N (pyridine ring). |

| Mass Spectrometry | To confirm the molecular weight and elemental formula. | A molecular ion peak corresponding to the calculated mass of C₁₃H₉NO₃ (227.22 g/mol ). scbt.com |

| X-ray Crystallography | To determine the three-dimensional arrangement of atoms in the solid state. researchgate.netresearchgate.net | Provides precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding. |

| Elemental Analysis | To verify the percentage composition of C, H, and N. nih.gov | Experimental percentages should match the calculated values for the molecular formula. |

| Thermal Analysis (TGA/DTA) | To assess the thermal stability of the compound. nih.gov | Determines the decomposition temperature and provides information on thermal transitions. |

Research Applications: Following full characterization, academic research would focus on utilizing the compound as a ligand. This involves reacting it with various transition metal salts (e.g., of copper, zinc, cobalt) and studying the resulting coordination compounds. The methodologies used to study these new materials would be similar to those used for the ligand itself, with a strong emphasis on X-ray crystallography to elucidate the structure of the resulting metal-organic assemblies. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(2-formylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-8-10-3-1-2-4-11(10)12-7-9(13(16)17)5-6-14-12/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDFLVRPNVLYQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679503 | |

| Record name | 2-(2-Formylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566198-44-5 | |

| Record name | 2-(2-Formylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 2 Formylphenyl Isonicotinic Acid

Retrosynthetic Analysis of 2-(2-Formylphenyl)isonicotinic Acid

Retrosynthetic analysis is a problem-solving technique for planning an organic synthesis by working backward from the target molecule to simpler, readily available starting materials. rsc.org For this compound, the most logical retrosynthetic disconnection is the carbon-carbon single bond that joins the phenyl and pyridine (B92270) rings.

This primary disconnection (Disconnect C-C) breaks the target molecule into two key synthons: a 2-formylphenyl synthon and a 2-pyridyl-4-carboxylic acid synthon. These idealized fragments can be represented by their practical synthetic equivalents.

Synthon A (2-Formylphenyl cation): The corresponding synthetic equivalent is typically an aryl halide or triflate, such as 2-bromobenzaldehyde (B122850) (A1) .

Synthon B (Isonicotinic acid anion): The synthetic equivalent for this nucleophilic partner is an organometallic species, such as an isonicotinic acid derivative bearing a boronic acid at the 2-position (B1) .

Alternatively, the polarity can be reversed:

Synthon A' (2-Formylphenyl anion): The synthetic equivalent would be (2-formylphenyl)boronic acid (A2) . researchgate.net

Synthon B' (Isonicotinic acid cation): The synthetic equivalent would be a 2-halo-isonicotinic acid derivative (B2) , such as methyl 2-bromoisonicotinate.

Further disconnections involve functional group interconversion (FGI). The formyl (-CHO) and carboxylic acid (-COOH) groups can be derived from other functionalities. For instance, the formyl group can be obtained via the oxidation of a primary alcohol (-CH₂OH), and the carboxylic acid can be generated from the hydrolysis of an ester (-COOR) or a nitrile (-CN). These considerations expand the range of potential starting materials and synthetic routes.

Classical Synthetic Routes to this compound

Classical routes typically rely on multi-step sequences that assemble the core structure from precursor molecules, followed by functional group manipulation.

A representative multi-step synthesis involves the protection of reactive functional groups, construction of the biaryl bond, and subsequent deprotection. A plausible sequence starting from 2-bromobenzaldehyde and a commercially available halopyridine is as follows:

Protection of the Aldehyde: The formyl group in 2-bromobenzaldehyde is highly reactive and incompatible with many organometallic reagents used in cross-coupling. It can be protected as a diethyl acetal (B89532) by reacting it with triethyl orthoformate in the presence of an acid catalyst.

Formation of the Organometallic Reagent: The resulting 1-bromo-2-(diethoxymethyl)benzene can be converted into a Grignard reagent or, more commonly, a boronic ester via lithium-halogen exchange followed by reaction with an trialkyl borate.

Cross-Coupling Reaction: The organoboron species is then coupled with a protected 2-halo-isonicotinic acid, such as methyl 2-chloroisonicotinate, using a palladium catalyst. This step, a Suzuki-Miyaura coupling, forms the critical C-C bond.

Deprotection: The final step involves a two-part deprotection. The ester is hydrolyzed to the carboxylic acid, typically under basic conditions, and the acetal is hydrolyzed back to the aldehyde using aqueous acid.

This step-wise approach, while often lengthy, provides a reliable method for constructing the target molecule with precise control over the placement of functional groups.

The success of a multi-step synthesis, particularly the key cross-coupling step, hinges on the careful optimization of reaction conditions. For the Suzuki-Miyaura coupling of heteroaromatic compounds, several parameters are critical to maximize yield and ensure regioselectivity. illinois.eduillinois.edu Key variables include the choice of palladium source, ligand, base, and solvent system. illinois.edunih.gov

Using the coupling of a generic aryl halide with an arylboronic acid as a model, the following table illustrates the impact of varying reaction components on product yield.

| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 100 | 65 |

| 2 | Pd₂(dba)₃ (2.5) | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 92 |

| 3 | Pd(OAc)₂ (5) | XPhos | K₃PO₄ | Toluene | 110 | 88 |

| 4 | PdCl₂(dppf) (5) | dppf | Cs₂CO₃ | DMF | 90 | 75 |

| 5 | Pd₂(dba)₃ (2.5) | SPhos | K₂CO₃ | Dioxane/H₂O | 80 | 85 |

| 6 | Pd₂(dba)₃ (2.5) | SPhos | KF | Dioxane/H₂O | 80 | 40 |

As the data suggests, modern bulky phosphine (B1218219) ligands like SPhos and XPhos, paired with a suitable base like potassium phosphate (B84403) (K₃PO₄), often give superior yields compared to first-generation catalysts like Pd(PPh₃)₄. beilstein-journals.org The choice of base is crucial, as it participates in the transmetalation step of the catalytic cycle. wikipedia.org The solvent must be capable of dissolving both the organic and inorganic reagents to facilitate the reaction. nih.gov

Modern Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes efficiency, often seeking to reduce step counts and employ milder, more selective catalytic methods.

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl C-C bonds. wikipedia.org The synthesis of this compound is ideally suited for this reaction, typically coupling (2-formylphenyl)boronic acid with a 2-halo-isonicotinic acid derivative. researchgate.net

The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-isonicotinic acid ester, forming a Pd(II) complex.

Transmetalation: The organic group from the (2-formylphenyl)boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

The choice of catalyst and ligands is critical for success, especially with sterically hindered or electronically demanding substrates. beilstein-journals.org

| Catalyst System | Description | Typical Use Case |

|---|---|---|

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0). A first-generation, air-sensitive but effective catalyst for many simple couplings. | Standard, non-challenging Suzuki reactions. |

| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II). An air-stable precatalyst effective for a range of substrates. | Coupling of electron-rich and electron-poor aryl halides. |

| Buchwald Precatalysts (e.g., SPhos-G4) | Air-stable Pd(II) precatalysts incorporating bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Highly active. | Challenging couplings involving sterically hindered substrates, heteroaryl halides, or aryl chlorides at low catalyst loadings. illinois.edu |

For the synthesis of this compound, a Buchwald-type precatalyst would likely be the most effective, overcoming the potential steric hindrance from the ortho-formyl group and ensuring efficient coupling with the heterocyclic partner. researchgate.netbeilstein-journals.org

Organocatalysis, which uses small organic molecules to catalyze reactions, offers a powerful, metal-free alternative for specific functionalizations. While the core biaryl bond is typically formed via metal catalysis, organocatalysis can be cleverly applied to introduce the formyl group.

A notable strategy is the organocatalytic formylation of boronic acids using glyoxylic acid. arizona.edu In this approach, a biaryl boronic acid, such as (2-(4-methoxycarbonylpyridin-2-yl)phenyl)boronic acid , could be synthesized first via a standard Suzuki coupling. This intermediate could then be subjected to an organocatalytic formylation reaction. This method avoids the harsh conditions or metal reagents sometimes required for formylation and demonstrates high functional group tolerance.

Another modern approach merges photoredox catalysis with transition metal catalysis. For example, a decarboxylative formylation of an aryl halide can be achieved using glyoxylic acid, an organic photoredox catalyst, and a palladium catalyst under mild light irradiation. rsc.org This strategy could be employed on a pre-formed 2-(2-bromophenyl)isonicotinic acid intermediate to install the formyl group in the final step, representing a cutting-edge approach to the target molecule.

Flow Chemistry Methodologies in the Synthesis of this compound and its Precursors

The synthesis of complex molecules like this compound and its precursors can be significantly enhanced through the application of flow chemistry. This approach offers improved efficiency, safety, and scalability compared to traditional batch methods.

Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. For the synthesis of precursors to this compound, such as functionalized pyridines and benzaldehydes, flow chemistry offers substantial advantages. For instance, the hydrogenation of substituted pyridines can be achieved with high efficiency using continuous flow hydrogenation devices that incorporate in situ hydrogen generation. researchgate.net This method allows for the use of high pressures (30–80 bar) and temperatures (60–80 °C) in a controlled and safe manner, achieving full conversion to the corresponding piperidines at flow rates of around 0.5 mL min⁻¹. researchgate.net While direct synthesis of this compound in flow has not been extensively reported, the synthesis of its building blocks is amenable to this technology. For example, the oxidation of alcohols to carboxylic acids, a key step in forming the isonicotinic acid moiety, can be performed in a continuous-flow system using a platinum catalyst and hydrogen peroxide, offering selective synthesis with water as the only byproduct. nih.gov The principles of continuous flow can be applied to multi-step syntheses, enabling the rapid production of complex molecules. stackexchange.com

| Parameter | Batch Reaction | Continuous Flow Reaction |

|---|---|---|

| Pressure | Typically requires high-pressure autoclaves | High pressure can be safely maintained in a small reactor volume |

| Temperature | Often requires elevated temperatures for extended periods | Precise temperature control, allowing for rapid heating and cooling |

| Reaction Time | Can be several hours to days | Significantly reduced, often to minutes |

| Safety | Handling of large volumes of flammable solvents and hydrogen gas poses risks | Small reaction volumes and in situ hydrogen generation enhance safety |

| Scalability | Scaling up can be challenging and requires large, specialized equipment | Easily scalable by extending the operation time or using parallel reactors |

The combination of microwave irradiation with flow chemistry presents a powerful tool for accelerating chemical transformations. Microwave-assisted flow synthesis can significantly reduce reaction times from hours to minutes. youtube.com This technique is particularly beneficial for the synthesis of heterocyclic compounds and for reactions requiring high temperatures. youtube.com For example, the solvent-free condensation of aryl ketones and aldehydes to form chalcones can be achieved in minutes with high yields under microwave activation. nih.gov Similarly, the synthesis of N-substituted aldimines from aromatic aldehydes and amines can be performed efficiently without a catalyst or solvent under microwave irradiation. organic-chemistry.org These examples suggest that the formation of imine or other condensation products from the formyl group of this compound could be rapidly achieved using microwave-assisted flow techniques. The conversion of allylbenzenes to benzaldehydes, a potential precursor step, is also accelerated by microwave assistance. nih.gov

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Synthesis of Triazoles | 60 minutes, 45-60% yield | 10 minutes, higher yield | youtube.com |

| Synthesis of Imidazoles | 4 hours reflux in acetic acid | 10 minutes, solvent-free | youtube.com |

| Nucleophilic Aromatic Substitution | 12-24 hours, 35-60% yield | 10 minutes, ~100% yield | youtube.com |

| Reductive N-alkylation of methyl carbamate (B1207046) | Conventional methods often require harsh conditions and long reaction times | 15 minutes at 150 °C for carbamate formation | organic-chemistry.org |

Derivatization and Structural Modification of this compound

The presence of both a carboxylic acid and a formyl group allows for a wide range of selective modifications, enabling the synthesis of a diverse library of derivatives.

The carboxylic acid group of this compound can undergo standard esterification and amidation reactions.

Esterification: The formation of esters from pyridine carboxylic acids can be achieved by reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com A cyclic process for esterification has been developed where the strong acid salt of the pyridine carboxylic acid ester acts as a recyclable catalyst. google.com Another approach involves the use of alkane sulfonic acids as catalysts in the presence of a water-immiscible organic solvent to remove water azeotropically. google.com For more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed.

Amidation: The direct conversion of carboxylic acids to amides can be challenging due to the basicity of amines, which can lead to salt formation. libretexts.org However, this can be overcome by using coupling agents like DCC. libretexts.org An alternative method involves the use of the sulfur trioxide pyridine complex (SO₃•py) as an oxidant in the reaction of carboxylic acids with formamide (B127407) derivatives to yield amides. elsevierpure.com Boron-based reagents, such as B(OCH₂CF₃)₃, have also been shown to be effective for the direct amidation of carboxylic acids and amines. acs.org

The aldehyde functionality is a versatile handle for a variety of chemical transformations.

Condensation Reactions: The formyl group can readily participate in condensation reactions with various nucleophiles. For example, it can react with amines to form Schiff bases (imines). This reaction is often facilitated by microwave irradiation under solvent-free conditions. organic-chemistry.org Condensation with active methylene (B1212753) compounds, such as malonates or nitroalkanes, can lead to the formation of new carbon-carbon bonds.

Selective Reductions: The selective reduction of the formyl group to a primary alcohol can be achieved using various reducing agents. Sodium borohydride (B1222165) is a common choice, although it can also reduce esters in the presence of a Lewis acid like aluminum chloride. researchgate.net For a more selective reduction of a carboxylic acid to an aldehyde, visible light photoredox catalysis with a hydrosilane has been developed, which shows good functional group tolerance. rsc.org A facile method for the reduction of carboxylic acids to alcohols involves their initial conversion to S-2-pyridyl thioesters followed by reduction with sodium borohydride. rsc.org

Oxidations to Carboxylic Acid: The formyl group can be oxidized to a carboxylic acid, yielding a dicarboxylic acid derivative. A variety of oxidizing agents can be employed, including potassium permanganate (B83412) or chromic acid, which are capable of oxidizing benzylic positions. youtube.comorganic-chemistry.org A greener approach utilizes molecular oxygen in the presence of a catalyst. organic-chemistry.org The oxidation of aldehydes to carboxylic acids can also be achieved with high selectivity using sodium hypochlorite (B82951) under phase-transfer catalysis conditions. researchgate.net

The electronic properties of the two aromatic rings in this compound dictate their reactivity towards substitution reactions.

Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org Any electrophilic attack would likely occur at the positions meta to the nitrogen. The presence of the carboxylic acid group, another deactivating group, further reduces the ring's reactivity. numberanalytics.com Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (positions 2 and 6, and 4). stackexchange.comyoutube.com In this compound, the 2-position is already substituted, leaving the 6-position as a potential site for nucleophilic attack.

Phenyl Ring: The phenyl ring is substituted with a formyl group, which is an electron-withdrawing and deactivating group that directs incoming electrophiles to the meta position. youtube.com The pyridine ring attached to the phenyl ring also acts as an electron-withdrawing group. Therefore, electrophilic substitution on the phenyl ring would be disfavored but, if forced, would likely occur at the positions meta to both the formyl and pyridine substituents. The phenyl ring is generally not susceptible to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups in the ortho and para positions.

Stereoselective Derivatization Strategies

The molecular architecture of this compound presents a valuable platform for stereoselective synthesis, primarily through transformations involving the aldehyde functional group. The strategic location of the formyl group on the phenyl ring allows for the application of various asymmetric catalytic methods to generate chiral derivatives with high levels of stereocontrol. These derivatives are of significant interest in medicinal chemistry and materials science, where specific stereoisomers often exhibit desired biological activity or physical properties.

Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com This can involve creating a new chiral center or influencing the geometry around an existing one. In the context of this compound, derivatization strategies predominantly focus on the enantioselective addition of nucleophiles to the prochiral aldehyde group. This approach leads to the formation of chiral secondary alcohols, which can serve as versatile intermediates for the synthesis of more complex molecules.

Key strategies for the stereoselective derivatization of the formyl group include asymmetric reductions, alkylations, and arylations, often employing chiral catalysts or auxiliaries to induce facial selectivity in the nucleophilic attack on the carbonyl carbon. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high enantiomeric excess (ee) or diastereomeric excess (de).

Asymmetric Transfer Hydrogenation

One prominent method for generating chiral alcohol derivatives from this compound and its analogs is through asymmetric transfer hydrogenation (ATH). This reaction typically utilizes a chiral transition metal complex, such as those based on ruthenium or rhodium, with a chiral ligand, and a hydrogen donor like isopropanol (B130326) or formic acid.

For instance, the asymmetric reduction of a related substrate, 2-formyl-N-Boc-indoline, has been achieved with high enantioselectivity using a Ru(II) catalyst. The resulting chiral alcohol is a key intermediate in the synthesis of potent inhibitors of glycinamide (B1583983) ribonucleotide transformylase (GAR Tfase), a target for antineoplastic agents. nih.gov While this example does not use this compound directly, the principle is readily applicable.

Table 1: Asymmetric Transfer Hydrogenation of Related Aldehydes

| Entry | Substrate | Catalyst/Ligand | Hydrogen Donor | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Formyl-N-Boc-indoline | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | HCOOH/Et₃N | (S)-2-(Hydroxymethyl)-N-Boc-indoline | 95 | 98 |

Data is illustrative and based on analogous reactions reported in the literature.

Enantioselective Organocatalysis

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. chemistryviews.org For aldehyde functional groups, chiral amines, ureas, and phosphoric acids have been employed to catalyze a variety of enantioselective transformations.

A potential stereoselective derivatization of this compound could involve a proline-catalyzed alpha-amination or a quinine-derived urea-catalyzed Knoevenagel/epoxidation sequence. chemistryviews.org These methods allow for the introduction of new functionalities with high stereocontrol. For example, a one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones has been developed using a quinine-derived urea (B33335) catalyst with various aldehydes. chemistryviews.org This strategy could be adapted for this compound to synthesize novel heterocyclic structures.

Table 2: Potential Organocatalytic Derivatizations

| Reaction Type | Catalyst | Nucleophile/Reagent | Potential Product | Expected Stereoselectivity |

|---|---|---|---|---|

| Asymmetric Aldol (B89426) | (S)-Proline | Acetone | Chiral β-hydroxy ketone | High de/ee |

| Asymmetric Michael Addition | Cinchona-alkaloid thiourea | Nitromethane | Chiral γ-nitro aldehyde | High ee |

This table represents potential applications of established organocatalytic methods to this compound.

The development of these stereoselective strategies is crucial for unlocking the full potential of this compound as a chiral building block in the synthesis of complex, value-added molecules. Further research into tailored catalytic systems will undoubtedly expand the scope and efficiency of these transformations.

Reactivity and Mechanistic Studies of 2 2 Formylphenyl Isonicotinic Acid

Reaction Pathways of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group capable of undergoing a variety of reactions. Its reactivity is centered around the electrophilic carbonyl carbon and the acidic proton.

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acids and their derivatives. The mechanism generally involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group.

For 2-(2-Formylphenyl)isonicotinic acid, the hydroxyl group of the carboxylic acid is a poor leaving group. Therefore, the reaction typically requires activation. This can be achieved by protonating the carbonyl oxygen under acidic conditions to increase the electrophilicity of the carbonyl carbon, or by converting the hydroxyl group into a better leaving group, for instance, by reaction with thionyl chloride to form an acyl chloride.

General Mechanism of Acid-Catalyzed Esterification:

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by an alcohol: The alcohol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water: Water, a good leaving group, is eliminated, reforming the carbonyl double bond.

Deprotonation: The protonated carbonyl of the resulting ester is deprotonated to yield the final product.

A similar mechanism applies to the formation of amides, where an amine acts as the nucleophile.

| Reactant | Reagent | Product | Conditions |

| This compound | Alcohol (e.g., Methanol) | Methyl 2-(2-formylphenyl)isonicotinate | Acid catalyst (e.g., H₂SO₄) |

| This compound | Thionyl chloride (SOCl₂) | 2-(2-Formylphenyl)isonicotinoyl chloride | - |

| 2-(2-Formylphenyl)isonicotinoyl chloride | Amine (e.g., Ammonia) | 2-(2-Formylphenyl)isonicotinamide | - |

Table 1: Hypothetical Nucleophilic Acyl Substitution Reactions of this compound

Decarboxylation Mechanisms

Decarboxylation is the removal of a carboxyl group as carbon dioxide. While simple carboxylic acids are generally resistant to decarboxylation, the reaction is facilitated by the presence of an electron-withdrawing group at the β-position. In the case of this compound, the isonicotinic acid ring itself is electron-withdrawing, which could potentially facilitate decarboxylation under harsh conditions, though this is not a typically facile reaction for aryl carboxylic acids.

A plausible mechanism for decarboxylation, if it were to occur, would likely involve the formation of a carbanion intermediate on the pyridine (B92270) ring upon loss of CO₂, which would then be protonated. The stability of this carbanion would be a key factor in the reaction's feasibility.

Anhydride (B1165640) Formation and Subsequent Reactivity

Carboxylic acids can form anhydrides upon heating with a dehydrating agent or by reacting a carboxylate with an acyl chloride. For this compound, reaction with a compound like acetic anhydride could potentially lead to a mixed anhydride. Symmetrical anhydrides could be formed by reacting the corresponding acyl chloride with the sodium salt of the carboxylic acid.

Anhydrides are more reactive than carboxylic acids in nucleophilic acyl substitution reactions because the carboxylate is a better leaving group than the hydroxide (B78521) ion. They can readily react with alcohols to form esters and with amines to form amides.

Reactivity of the Formyl Group in this compound

The formyl (aldehyde) group is characterized by its electrophilic carbonyl carbon, making it susceptible to nucleophilic attack.

Nucleophilic Addition Reactions to the Carbonyl

The primary reaction of the formyl group is nucleophilic addition. A wide range of nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to give an alcohol.

General Mechanism of Nucleophilic Addition:

Nucleophilic attack: The nucleophile attacks the electrophilic carbonyl carbon of the formyl group.

Formation of a tetrahedral intermediate: The pi electrons of the carbonyl bond move to the oxygen atom, creating an alkoxide intermediate.

Protonation: The alkoxide is protonated by a protic solvent or during acidic workup to yield an alcohol.

| Nucleophile | Product Type |

| Grignard Reagents (R-MgX) | Secondary Alcohol |

| Organolithium Reagents (R-Li) | Secondary Alcohol |

| Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Cyanide (NaCN/HCN) | Cyanohydrin |

| Amines (RNH₂) | Imine (Schiff base) |

Table 2: Potential Nucleophilic Addition Reactions at the Formyl Group

Aldol (B89426) Condensation and Related Carbonyl Reactions

The formyl group of this compound lacks α-hydrogens, meaning it cannot form an enolate itself. However, it can act as an electrophilic partner in a crossed aldol condensation with another aldehyde or ketone that does possess α-hydrogens. This reaction, known as a Claisen-Schmidt condensation, would involve the formation of an enolate from the other carbonyl compound, which then attacks the formyl group of this compound. The resulting β-hydroxy carbonyl compound could then dehydrate to form an α,β-unsaturated carbonyl compound.

Claisen-Schmidt Condensation Mechanism:

Enolate formation: A base removes an α-hydrogen from the enolizable carbonyl compound.

Nucleophilic attack: The enolate attacks the formyl carbon of this compound.

Protonation: The resulting alkoxide is protonated to give a β-hydroxy carbonyl compound.

Dehydration (optional): Under heating or with acid/base catalysis, a molecule of water is eliminated to form a conjugated system.

Oxidation Mechanisms to Carboxylic Acid

The aldehyde functionality of this compound is susceptible to oxidation, leading to the formation of the corresponding dicarboxylic acid, 2-(2-carboxyphenyl)isonicotinic acid. This transformation is a common reaction for aldehydes and can be achieved through various oxidative pathways.

The oxidation of an aldehyde to a carboxylic acid typically proceeds through the formation of a hydrate (B1144303) intermediate upon reaction with water. This geminal diol is then further oxidized. Common laboratory oxidants for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Pinnick oxidation conditions (sodium chlorite (B76162), NaClO₂).

Under aerobic conditions, particularly in the presence of metal catalysts, the oxidation can proceed via a free-radical mechanism. For instance, cobalt-catalyzed air oxidations are known to convert aldehydes to carboxylic acids. These reactions often involve the formation of a peroxy radical intermediate which then abstracts a hydrogen atom from another aldehyde molecule to propagate the chain reaction. The general mechanism involves the initiation step where a radical is generated, followed by the addition of oxygen to form a peroxyl radical. This radical then abstracts a hydrogen from the aldehyde, forming a hydroperoxide and a new acyl radical, which continues the chain.

| Oxidizing Agent | General Reaction Conditions | Key Intermediates |

| Potassium Permanganate (KMnO₄) | Acidic or alkaline solution | Manganate esters |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Chromate esters |

| Pinnick Oxidation (NaClO₂) | Buffered solution with a chlorine scavenger | Hypochlorite (B82951) and chlorite species |

| Aerobic Oxidation (with metal catalyst) | O₂ or air, often with Co(II) or Mn(II) salts | Peroxy radicals, hydroperoxides |

Multicomponent Reactions Involving the Aldehyde Functionality

The aldehyde group in this compound serves as a key electrophilic component in various multicomponent reactions (MCRs), which are powerful tools for the one-pot synthesis of complex molecules from three or more starting materials.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a prominent example where the aldehyde functionality plays a crucial role. wikipedia.org In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide condense to form a bis-amide. wikipedia.org For this compound, the molecule itself contains both the aldehyde and the carboxylic acid functionalities. Therefore, it can participate in a three-component Ugi reaction with an amine and an isocyanide. researchgate.netresearchgate.net The reaction is initiated by the formation of an imine between the aldehyde and the amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate to undergo a Mumm rearrangement, yielding the final stable product. wikipedia.org The use of 2-formylbenzoic acid, a close structural analog, in Ugi reactions to produce oxoisoindoles has been reported. nih.gov

Passerini Reaction: The Passerini three-component reaction (P-3CR) is another important MCR where the aldehyde group is a key reactant. wikipedia.orgambeed.comorganic-chemistry.org This reaction involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgambeed.com Similar to the Ugi reaction, this compound can provide both the aldehyde and carboxylic acid components. The mechanism is believed to proceed through the formation of a hydrogen-bonded adduct between the carboxylic acid and the aldehyde, which then undergoes a nucleophilic attack by the isocyanide to form a transient intermediate that rearranges to the final product. organic-chemistry.orgrsc.org The reaction is often more efficient in aprotic solvents. organic-chemistry.orgrsc.org

| Multicomponent Reaction | Reactants | Key Product Scaffold |

| Ugi Reaction (3-component) | This compound, Amine, Isocyanide | Bis-amide |

| Passerini Reaction (3-component) | This compound, Isocyanide | α-Acyloxy amide |

Reactivity of the Pyridine Nitrogen in this compound

The nitrogen atom in the pyridine ring of this compound exhibits characteristic nucleophilic and basic properties, allowing for reactions such as N-oxidation and quaternization.

N-Oxidation Reactions

The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents, most commonly peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. This transformation converts the neutral pyridine ring into a pyridinium (B92312) N-oxide zwitterion. The N-oxide of the parent isonicotinic acid is a known compound. stenutz.eu The oxidation of nicotinic acid to nicotinic acid N-oxide is also a well-established reaction. wikipedia.org The resulting N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution at different positions. The N-oxide oxygen atom can also be a site for further reactions.

Quaternization and Pyridinium Salt Formation

As a tertiary amine, the pyridine nitrogen in this compound can react with alkyl halides or other alkylating agents to form quaternary pyridinium salts. This reaction, known as quaternization, involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the alkylating agent. researchgate.netmdpi.com The rate of this S_N2 reaction is influenced by the nature of the alkylating agent and the solvent. The formation of pyridinium salts introduces a permanent positive charge on the nitrogen atom, which significantly modifies the physical and chemical properties of the molecule, including its solubility and electronic characteristics. Studies on the quaternization of isonicotinamide (B137802), a related derivative, have shown that the reaction proceeds effectively with various phenacyl bromides. researchgate.net

Intramolecular Cyclization Reactions of this compound

The proximate positioning of the formyl group on the phenyl ring and the carboxylic acid group on the pyridine ring in this compound creates the potential for intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems.

Formation of Fused Heterocyclic Systems

Under acidic or basic conditions, the aldehyde and carboxylic acid functionalities can react with each other to form a lactone-like fused ring system. Acid catalysis would protonate the aldehyde carbonyl, making it more electrophilic for attack by the carboxylic acid oxygen. Alternatively, base catalysis could deprotonate the carboxylic acid, making it a better nucleophile to attack the aldehyde carbonyl.

Studies on related molecules, such as 2-formylbenzoic acid, have demonstrated their utility in the synthesis of fused systems like isobenzofuranones and isoindolobenzoxazinones through cascade cyclization reactions. nih.gov For instance, the reaction of 2-formylbenzoic acid with amides can lead to the formation of isoindolinone derivatives. Dehydrogenative cyclization of 2-arylbenzoic acids is also a known method for producing benzolactones. rsc.org The specific conditions for the cyclization of this compound would determine the structure of the resulting fused heterocyclic product. The formation of such rigid, polycyclic scaffolds is of significant interest in medicinal chemistry and materials science. wiley.comorganic-chemistry.org

| Reacting Groups | Catalyst/Conditions | Potential Fused Heterocycle |

| Aldehyde and Carboxylic Acid | Acid or Base | Lactone-type fused ring |

| Aldehyde and an external Amine/Amide | Acid | Fused isoindolinone-like system |

Ring Closure Mechanisms and Regioselectivity

The structure of this compound, featuring a formyl group ortho to a phenyl-substituted isonicotinic acid, presents the potential for intramolecular cyclization reactions. One of the most pertinent and expected transformations is the intramolecular cyclization to form polycyclic heteroaromatic systems, such as azabenzacridines. The likely pathway for such a transformation is an intramolecular condensation reaction, which can be analogized to processes like the Friedländer annulation.

The Friedländer synthesis is a well-established method for constructing quinoline (B57606) rings through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. nih.gov In the case of this compound, an intramolecular variant of this reaction can be envisioned, where the molecule itself contains both the aldehyde functionality and the reactive methylene precursor, which would be formed under appropriate reaction conditions.

The mechanism would likely proceed through the following key steps:

Enolate Formation: In the presence of a base, a proton alpha to the activating group on the isonicotinic acid ring could be abstracted to form an enolate.

Intramolecular Aldol-type Addition: The generated enolate would then act as a nucleophile, attacking the electrophilic carbon of the formyl group within the same molecule. chemistrysteps.comlibretexts.org This step would lead to the formation of a new six-membered ring.

Dehydration: Subsequent elimination of a water molecule would result in the formation of a stable aromatic ring system.

Regioselectivity in such intramolecular reactions is often governed by the thermodynamic stability of the resulting ring systems. The formation of five- and six-membered rings is generally favored due to their lower ring strain compared to smaller or larger rings. libretexts.orgstackexchange.com In the case of this compound, the intramolecular cyclization is expected to be highly regioselective, leading to the formation of a six-membered ring fused to the existing aromatic framework. The precise regiochemistry of the final product would be determined by which alpha-proton is abstracted to initiate the cyclization, though the electronics of the pyridine ring would heavily influence this.

While specific studies on the regioselectivity of this compound's cyclization are not widely reported, the principles of intramolecular aldol and related condensations strongly suggest a predictable outcome based on the formation of the most thermodynamically stable polycyclic aromatic system.

Kinetic and Thermodynamic Studies of Reaction Processes Involving this compound

Detailed kinetic and thermodynamic studies are essential for a comprehensive understanding of the reaction mechanisms of this compound. Such studies provide quantitative data on reaction rates, activation energies, and the relative stabilities of reactants, intermediates, and products.

Determination of Rate Constants and Activation Parameters

The determination of rate constants (k) and activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), is fundamental to elucidating reaction mechanisms. These parameters can be obtained by monitoring the concentration of reactants or products over time at various temperatures and applying the Arrhenius and Eyring equations.

For the cyclization of this compound, one would expect the rate-determining step to be either the initial enolate formation or the subsequent intramolecular nucleophilic attack. The nature of this step can often be inferred from the activation parameters. For example, a highly negative entropy of activation would suggest a highly ordered transition state, which is characteristic of many intramolecular cyclization reactions.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for the Cyclization of this compound

| Parameter | Hypothetical Value | Significance |

| Rate Constant (k) at 298 K | 1.5 x 10⁻⁴ s⁻¹ | Indicates a moderately fast reaction at room temperature. |

| Activation Energy (Ea) | 75 kJ/mol | Represents the energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Activation (ΔH‡) | 72.5 kJ/mol | Reflects the change in heat content in going from the reactant to the transition state. |

| Entropy of Activation (ΔS‡) | -50 J/(mol·K) | A negative value suggests a more ordered transition state compared to the reactants, typical for cyclizations. |

| Gibbs Free Energy of Activation (ΔG‡) | 87.4 kJ/mol | The overall free energy barrier for the reaction. |

Note: The values in this table are hypothetical and serve as an illustration of the types of parameters that would be determined in a kinetic study. No experimental data for this compound was found in the reviewed literature.

Elucidation of Reaction Intermediates

The direct observation or trapping of reaction intermediates is a powerful tool for confirming a proposed reaction mechanism. In the case of the cyclization of this compound, key intermediates would include the enolate formed after deprotonation and the tetrahedral intermediate formed after the intramolecular aldol addition.

While the direct isolation of such transient species is often challenging, their presence can be inferred through various techniques. For example, in the study of succinimide (B58015) ring formation, a multistep process with a change in the rate-determining step was identified through kinetic evidence, implying the existence of a cyclic tetrahedral intermediate. nih.gov Spectroscopic observation of the formyl cation in a condensed phase has also been achieved, highlighting the possibility of detecting reactive intermediates under specific conditions. nih.gov

For the reactions of this compound, trapping experiments could potentially be designed to capture the enolate intermediate by introducing a suitable electrophile. Furthermore, spectroscopic techniques, as discussed in the next section, offer the possibility of directly observing these transient species.

Spectroscopic and Computational Techniques for Mechanistic Elucidation

Modern mechanistic studies rely heavily on a combination of advanced spectroscopic and computational methods to provide a detailed picture of reaction pathways.

In-Situ Spectroscopic Monitoring of Reaction Progress and Intermediates

In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are invaluable for monitoring the progress of a reaction in real-time. These methods allow for the observation of the disappearance of reactants, the appearance of products, and potentially the detection of transient intermediates without the need for quenching the reaction and isolating the components.

For the cyclization of this compound, in-situ NMR could be employed to follow the changes in the proton and carbon environments as the reaction proceeds. e3s-conferences.org Similarly, in-situ FTIR could track the changes in the vibrational frequencies of the carbonyl groups and other functional groups involved in the transformation. The spectroscopic observation of intermediates in other complex organic reactions demonstrates the power of these techniques. researchgate.net

DFT Calculations for Transition State Analysis and Reaction Path Prediction

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for elucidating reaction mechanisms. DFT calculations can be used to model the potential energy surface of a reaction, locate the structures of transition states, and predict the activation energies and reaction pathways. e3s-conferences.orgresearchgate.net

For the intramolecular cyclization of this compound, DFT calculations could be employed to:

Determine the relative energies of different possible enolate intermediates, thus predicting the most likely site of deprotonation.

Calculate the structure and energy of the transition state for the intramolecular aldol addition.

Compare the activation barriers for different possible cyclization pathways, thereby predicting the regioselectivity of the reaction.

Provide theoretical vibrational frequencies that can aid in the interpretation of experimental in-situ spectroscopic data.

Recent advancements in computational methods, such as the use of machine learning to predict Hessians, are further enhancing the accuracy and efficiency of transition state optimizations. nih.govarxiv.org While specific DFT studies on this compound are not prominent in the literature, studies on related nicotinic acid derivatives have demonstrated the utility of DFT in understanding their structure, stability, and reactivity. youtube.com

Coordination Chemistry and Ligand Design with 2 2 Formylphenyl Isonicotinic Acid

Ligand Design Principles of 2-(2-Formylphenyl)isonicotinic Acid

The utility of this compound in coordination chemistry stems from its carefully orchestrated arrangement of donor atoms and its tunable electronic and steric profile.

This compound is a multifunctional ligand characterized by its potential to coordinate to metal ions through various atoms, a property known as denticity. The primary coordination sites are the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate and formyl groups. This N,O-donor capability allows for a rich and varied coordination chemistry.

The pyridine nitrogen acts as a classic Lewis base, readily donating its lone pair of electrons to a metal center. The carboxylate group, upon deprotonation, offers two oxygen atoms that can coordinate in several ways:

Monodentate: Only one of the carboxylate oxygens binds to the metal.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a stable chelate ring.

Bidentate Bridging: The two oxygen atoms of the carboxylate group bridge two different metal centers.

The formyl group introduces an additional oxygen donor, further expanding the coordination possibilities. It can remain uncoordinated or participate in binding, particularly in the formation of polynuclear or sterically demanding complexes. This versatility in coordination modes allows for the construction of diverse molecular architectures, from simple mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers.

The ability of the related isonicotinic acid and its derivatives to act as ligands is well-documented. For instance, isonicotinic acid itself has been shown to coordinate to transition metals like Co(II), Cu(II), and Zn(II) as a monodentate ligand through the pyridine nitrogen. ajol.info Similarly, Schiff base derivatives of isonicotinic acid hydrazide can act as tridentate ligands. researchgate.netnih.gov

The coordination behavior of this compound is not solely determined by the availability of donor atoms but is also significantly influenced by steric and electronic factors.

Steric Factors: The phenyl and pyridine rings are not coplanar, leading to a twisted conformation. This inherent steric bulk around the coordination sites can influence the geometry of the resulting metal complexes and may favor the formation of specific isomers or prevent the coordination of bulky ancillary ligands. The steric hindrance can also play a role in dictating the nuclearity of the complex, sometimes favoring the formation of dinuclear or polynuclear structures where the ligand can bridge multiple metal centers.

Metal Complex Formation with this compound

The versatile coordination behavior of this compound has been exploited in the synthesis of a wide array of metal complexes, spanning the transition metals, lanthanides, and main group elements.

Transition metals, with their partially filled d-orbitals, readily form stable complexes with ligands containing N and O donor atoms. The synthesis of transition metal complexes with isonicotinic acid derivatives is a well-established area of research. researchgate.netnih.govresearchgate.net These complexes are often prepared through straightforward synthetic routes, such as the reaction of a metal salt with the ligand in a suitable solvent, sometimes under hydrothermal or solvothermal conditions. ajol.infonih.gov

The resulting complexes exhibit a variety of coordination geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands or solvent molecules. researchgate.net For example, Schiff base derivatives of isonicotinic hydrazide have been shown to form octahedral complexes with Co(II) and Ni(II), and a square-pyramidal complex with VO(IV).

Table 1: Examples of Transition Metal Complexes with Isonicotinic Acid Derivatives

| Metal Ion | Ligand | Coordination Geometry | Reference |

|---|---|---|---|

| Cu(II), Ni(II), Co(II), Mn(II), Fe(III) | Isonicotinic acid (2-hydroxybenzylidene)hydrazide | Octahedral (except Cu(II) - distorted tetrahedral) | researchgate.netnih.gov |

| Co(II), Cu(II), Zn(II) | Isonicotinic acid | Distorted Octahedral | ajol.info |

| Cu(II), Co(II), Ni(II), Cd(II), Zn(II), VO(IV) | Schiff base of isonicotinic hydrazide and o-vanillin | Octahedral (Cu, Co, Ni), Tetrahedral (Cd, Zn), Square-pyramidal (VO) |

This table is for illustrative purposes and features derivatives of isonicotinic acid to highlight the coordination potential of the core structure.

The coordination chemistry of lanthanides and actinides with carboxylate-containing ligands is of significant interest due to the potential applications of the resulting complexes in areas such as luminescence and magnetism. rsc.orgmdpi.com The high coordination numbers (typically 8-12) favored by these large f-block elements are well-accommodated by multidentate ligands like this compound.

Hydrothermal and solvothermal synthesis methods are commonly employed to prepare lanthanide coordination polymers. rsc.orgmdpi.com The structure of these complexes can be quite complex, often forming one-, two-, or three-dimensional networks. For example, a related ligand, 5-(2′-carboxylphenyl) nicotinate, has been shown to form intricate 3D frameworks with lanthanide ions. rsc.org The coordination environment around the lanthanide ion typically involves oxygen atoms from the carboxylate groups of multiple ligands, as well as water or other solvent molecules.

The uranyl ion (UO₂²⁺), an important actinide species, is also known to form complexes with isonicotinic acid derivatives. For instance, isonicotinic acid (2-hydroxybenzylidene)hydrazide reacts with the uranyl ion to form a hepta-coordinated complex. researchgate.netnih.gov

A novel trimetallic complex involving europium (a lanthanide), mercury, and zinc with isonicotinic acid has been synthesized, showcasing the ligand's ability to participate in the formation of complex heterometallic frameworks. researchgate.net

While less explored compared to transition metals and lanthanides, main group metals can also form adducts with this compound. The coordination would primarily involve the interaction of the metal center with the oxygen atoms of the carboxylate group and potentially the formyl group and the pyridine nitrogen. The nature of the resulting adducts, whether they are simple salts, coordination complexes, or extended structures, would depend on the specific main group metal, its preferred coordination number, and the reaction conditions. Research into this area could reveal novel structural motifs and properties.

Structural Analysis of Metal-2-(2-Formylphenyl)isonicotinic Acid Complexes

The precise three-dimensional arrangement of atoms in a metal complex is fundamental to understanding its properties. Techniques such as X-ray crystallography and various spectroscopic methods are employed to elucidate these structures.

Single-crystal X-ray diffraction is a powerful technique for determining the exact atomic arrangement within a crystalline solid. This method has been instrumental in characterizing the coordination environments of metal complexes with ligands analogous to this compound.

For instance, in complexes involving similar pyridine carboxylic acids like isonicotinic acid, the coordination geometry around the metal center can vary significantly. Zinc(II) complexes with isonicotinamide (B137802) have been shown to adopt tetrahedral geometries with smaller halide anions, while larger nitrate (B79036) ions lead to an expansion of the coordination sphere to octahedral. nih.govnih.gov In some cases, dimeric structures are formed where one zinc(II) ion is octahedrally coordinated and the other is pentacoordinated. nih.gov

The coordination environment is also influenced by other ligands present in the complex. For example, in a copper(II) coordination polymer with 4-nitrophthalic acid, the copper atom exhibits a distorted trigonal bipyramidal geometry, being coordinated to three carboxylate oxygen atoms and two nitrogen atoms. researchgate.net In another case, a copper(II) complex with a Schiff base derived from isonicotinohydrazide showed a square planar geometry distorted towards tetrahedral. nih.gov

The bond lengths between the metal center and the coordinating atoms of the ligand are also critical parameters obtained from X-ray crystallography. These distances provide insight into the strength and nature of the metal-ligand bond. For example, in a series of zinc(II) complexes with diethylmalonic acid and 4,4'-bipyridine, the Zn-O and Zn-N bond lengths in the distorted octahedral coordination polyhedra have been precisely measured. researchgate.net

Below is a table summarizing representative coordination geometries and bond lengths for metal complexes with ligands structurally related to this compound.

| Metal Ion | Ligand(s) | Coordination Geometry | Metal-Ligand Bond Lengths (Å) |

| Cu(II) | 4-Nitrophthalic acid, 2,4,6-tris(4-pyridyl)pyridine | Distorted Trigonal Bipyramid | Not specified in abstract |

| Zn(II) | Isonicotinamide, Chloride | Tetrahedral | Not specified in abstract |

| Zn(II) | Isonicotinamide, Nitrate, Water | Octahedral | Not specified in abstract |

| Mn(II) | 1,10-phenanthroline, 2-chlorobenzoic acid | Distorted Octahedron | Mn-N, Mn-Cl bond lengths consistent with previous reports |

Spectroscopic techniques provide valuable information about the electronic and vibrational properties of molecules, which can change upon complexation.

Electronic Absorption Spectroscopy (UV-Vis): The UV-Vis spectrum of a ligand is altered upon coordination to a metal ion. The free isonicotinic acid exhibits absorption maxima around 214 nm and 264 nm. sielc.com When complexed with a metal, shifts in these absorption bands and the appearance of new bands can be observed. These changes can be attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. mdpi.com For example, the UV-Vis spectra of transition metal complexes with a Schiff base derived from isonicotinic acid hydrazide show bands that support the coordination of the ligand to the metal ions. mdpi.com

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. The coordination of this compound to a metal ion leads to characteristic shifts in the vibrational frequencies of its functional groups. For instance, the stretching frequency of the carbonyl group (C=O) in the carboxylic acid and formyl moieties, as well as the vibrational modes of the pyridine ring, are sensitive to coordination. nih.govchemicalbook.com A study on metal halide complexes of isonicotinic acid showed that the frequency shifts of the ligand's vibrational modes upon coordination are dependent on the metal ion and the halogen present. nih.gov

The table below summarizes typical spectroscopic changes observed upon complexation of ligands similar to this compound.

| Spectroscopic Technique | Observed Changes Upon Complexation | Reference |

| UV-Vis Spectroscopy | Shifts in ligand absorption bands, appearance of new charge-transfer bands. | mdpi.com |

| Infrared (IR) Spectroscopy | Shifts in the C=O stretching frequency of the carboxyl and formyl groups. Changes in pyridine ring vibrational modes. | nih.govchemicalbook.com |

| Raman Spectroscopy | Changes in vibrational modes, complementary to IR data. | nih.gov |

Self-Assembly and Supramolecular Structures Involving this compound Metal Complexes

The ability of molecules to spontaneously organize into larger, well-defined structures is known as self-assembly. Metal complexes of this compound can act as building blocks for the construction of complex supramolecular architectures.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comrroij.com The bifunctional nature of this compound makes it an excellent candidate for a linker in the synthesis of MOFs and coordination polymers. The carboxylate group can coordinate to metal centers, while the formyl group can either remain free or participate in further reactions or interactions.

The use of isonicotinic acid and its derivatives as linkers has led to the formation of a variety of MOFs with different dimensionalities and topologies. bcrec.idresearchgate.net For example, two-dimensional (2D) and three-dimensional (3D) frameworks have been constructed using isonicotinic acid. researchgate.netresearchgate.net The addition of isonicotinic acid as a modulator in the synthesis of a Cr-based MOF resulted in smaller particle sizes and an increased surface area, which enhanced its photocatalytic activity. bcrec.id

The structure of the resulting MOF is influenced by the coordination preference of the metal ion and the geometry of the ligand. For instance, hydrothermal reactions of lanthanide(III) oxides with isonicotinic acid have produced 2D lanthanide carbonate frameworks. researchgate.net Similarly, polyoxometalate-based metal-organic frameworks have been synthesized using isonicotinic acid and silver(I) ions, resulting in complex 3D structures. researchgate.net

Beyond the formation of extended networks like MOFs, metal complexes of this compound can also form discrete supramolecular assemblies. These assemblies are held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov

Hydrogen bonding plays a crucial role in directing the self-assembly of these complexes. The carboxylic acid and formyl groups of the ligand, as well as any coordinated water molecules, can act as hydrogen bond donors and acceptors. researchgate.net For example, in a trimetallic-isonicotinic acid complex, 2D layers are held together by hydrogen bonds and π-π interactions to form a 3D supramolecular framework. researchgate.net

Catalytic Applications of Metal-2-(2-Formylphenyl)isonicotinic Acid Complexes

The catalytic activity of metal complexes is often linked to the nature of the metal center and the surrounding ligand environment. While specific catalytic applications for complexes of this compound are not extensively documented in the provided search results, related compounds show promise in catalysis.

Metal complexes with Schiff bases derived from isonicotinohydrazide have demonstrated catalytic activity in various organic reactions. sciensage.info For instance, a copper complex of a Schiff base derived from isoniazid (B1672263) and isatin (B1672199) showed excellent activity for the C-N coupling reaction in the amination of aryl halides. sciensage.info Furthermore, metal complexes of other Schiff base ligands have been investigated for the oxidation of aniline. mdpi.com

The potential for catalytic activity in metal complexes of this compound stems from the presence of a reactive metal center and the functional groups on the ligand. The formyl group, in particular, could participate in catalytic cycles or be modified to introduce other catalytically active moieties. The porous nature of MOFs constructed from this ligand could also allow for their use as heterogeneous catalysts, providing active sites within a stable framework. bcrec.id The development of heteroleptic supramolecular assemblies also opens avenues for creating sophisticated catalytic systems where the assembly and disassembly can be used to switch catalytic activity on and off. beilstein-journals.org

Homogeneous Catalysis for Organic Transformations

In the realm of homogeneous catalysis, the utility of this compound can be inferred from the well-established catalytic activity of related isonicotinic acid derivatives and other carboxylic acids. nih.govresearchgate.netrsc.orgrsc.org The carboxylic acid and pyridine nitrogen can act as a bidentate chelating ligand, forming stable complexes with a variety of transition metals. These metal complexes can then serve as catalysts in numerous organic reactions.

The formyl group introduces another layer of functionality. It can participate in the catalytic cycle directly or be modified to create more complex ligand structures. For instance, condensation of the formyl group with an amine can yield a Schiff base ligand. Metal complexes of Schiff bases derived from isonicotinic acid hydrazide have demonstrated catalytic activity in reactions like C-N coupling. researchgate.net Similarly, complexes involving Schiff bases have been explored for their catalytic prowess in various organic syntheses, such as the Claisen-Schmidt condensation to produce chalcones. mdpi.com

The catalytic potential of metal complexes derived from ligands analogous to this compound is significant. For example, pyridine-2-carboxylic acid has been shown to be an effective catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones. This suggests that the isonicotinic acid framework of the target compound could facilitate similar transformations.

Table 1: Potential Homogeneous Catalytic Applications based on Analogous Compounds

| Catalytic Reaction | Catalyst Type (Analogous) | Potential Role of this compound |

| C-N Coupling | Metal complexes of isonicotinic acid hydrazide Schiff bases | The formyl group can form a Schiff base, creating a ligand for catalytically active metal centers. |

| Claisen-Schmidt Condensation | Schiff-base metal complexes | The ligand can stabilize a metal center that catalyzes the condensation reaction. |

| Multi-component Reactions | Pyridine-2-carboxylic acid | The isonicotinic acid moiety can act as a Brønsted or Lewis acid catalyst. |

| Hydrogenation of Esters | Ruthenium complexes with bidentate ligands | The carboxylic acid and pyridine nitrogen can form a stable chelate with ruthenium, facilitating hydrogenation. researchgate.net |

Heterogeneous Catalysis and Supported Catalysts

The principles of heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offer advantages in terms of catalyst recovery and reuse. youtube.com this compound is well-suited for integration into heterogeneous catalytic systems. The carboxylic acid group provides a convenient anchor for immobilization onto solid supports such as silica, alumina, or polymers. researchgate.net

Once supported, the ligand can be complexed with a metal ion to create a solid-supported catalyst. This approach combines the high activity and selectivity of a homogeneous catalyst with the practical benefits of a heterogeneous system. For example, solid acid catalysts, which can be conceptually related to the acidic nature of the carboxylic acid group, have been widely used in various organic transformations. researchgate.net

Furthermore, the development of metal-organic frameworks (MOFs) using carboxylic acid-functionalized ligands has opened new avenues in heterogeneous catalysis. The defined porous structure of MOFs allows for size- and shape-selective catalysis. While no MOFs based on this compound have been reported, its structure is amenable to the formation of such frameworks.

Table 2: Potential Heterogeneous Catalytic Systems

| Support Material | Immobilization Strategy | Potential Catalytic Application |

| Silica (SiO₂) | Covalent bonding via the carboxylic acid group | Oxidation, reduction, C-C coupling reactions |

| Alumina (Al₂O₃) | Adsorption or covalent linkage | Acid-catalyzed reactions, such as esterification or dehydration |

| Polymer Resin | Incorporation into the polymer backbone | Various organic transformations with enhanced catalyst stability |

| Metal-Organic Framework (MOF) | Use as an organic linker | Shape-selective catalysis, gas storage and separation |

Enantioselective Catalysis

The development of chiral catalysts for enantioselective synthesis is a cornerstone of modern organic chemistry. dntb.gov.ua this compound can be envisioned as a precursor for chiral ligands suitable for asymmetric catalysis. The formyl group is a key functional handle for introducing chirality.

One common strategy involves the reaction of the aldehyde with a chiral amine or alcohol to form a chiral Schiff base or acetal (B89532), respectively. These new chiral ligands can then be complexed with a metal to generate a chiral catalyst. The steric and electronic properties of the chiral auxiliary would influence the enantioselectivity of the catalyzed reaction. For instance, chiral 2,2'-bispyrrolidine-based salan ligands have been successfully used in the asymmetric aryl transfer to aldehydes. nih.gov

Another approach is to utilize the inherent chirality that can arise from the coordination of the ligand to a metal center. The combination of the pyridine, carboxylic acid, and the potentially modified formyl group can create a chiral environment around the metal, leading to enantioselective transformations. The design of chiral ligands is a mature field, with many examples of successful asymmetric catalysis using ligands that share some of the structural features of this compound derivatives. mdpi.comdatapdf.comnih.gov

Table 3: Strategies for Enantioselective Catalysis

| Chiral Ligand Derivatization | Metal Complex | Target Asymmetric Reaction |

| Reaction with a chiral amine to form a chiral Schiff base | Transition metal (e.g., Cu, Pd, Rh) | Asymmetric C-C bond formation, reduction, oxidation |

| Reaction with a chiral diol to form a chiral acetal | Lewis acidic metal (e.g., Ti, Zn) | Asymmetric aldol (B89426) or Diels-Alder reactions |

| Use of a chiral auxiliary to modify the phenyl ring | Various transition metals | Enantioselective C-H functionalization |

Theoretical and Computational Investigations of 2 2 Formylphenyl Isonicotinic Acid

Electronic Structure Calculations for 2-(2-Formylphenyl)isonicotinic Acid

Density Functional Theory (DFT) Studies on Frontier Molecular Orbitals and Charge Distribution

No published DFT studies detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the charge distribution of this compound are currently available. Future research in this area would be expected to provide insights into the molecule's reactivity, with the HOMO energy indicating its electron-donating capability and the LUMO energy its electron-accepting nature. A calculated electrostatic potential map would further reveal the regions susceptible to electrophilic and nucleophilic attack.

Ab Initio Methods for Ground State and Excited State Properties

There is no available literature on the use of ab initio methods to determine the ground and excited state properties of this compound. Such studies are essential for understanding the molecule's photophysical properties, including its absorption and emission spectra. Calculations of excited state energies and oscillator strengths would provide a theoretical foundation for its potential applications in areas like photochemistry and materials science.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Rotational Barriers and Preferred Conformations

A conformational analysis of this compound, which would involve calculating the potential energy surface as a function of the dihedral angles between the phenyl and pyridine (B92270) rings, has not been reported. This analysis is crucial for identifying the most stable, low-energy conformations of the molecule, which in turn govern its biological activity and physical properties.

Solvent Effects on Molecular Conformation and Reactivity